

Application Notes and Protocols for Dirozalkib Cell-Based Assays

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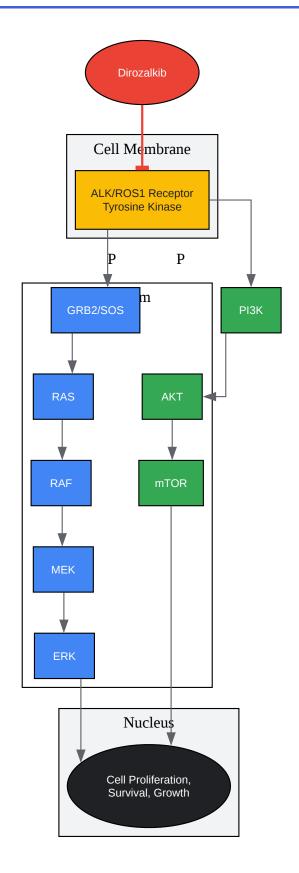
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the bioactivity of **Dirozalkib**, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase.[1][2] The following protocols describe methods to determine the inhibitory effect of **Dirozalkib** on cancer cell proliferation and its impact on the ALK/ROS1 signaling pathway.

Mechanism of Action

Dirozalkib is a next-generation ALK inhibitor designed to have enhanced activity against drug-resistant mutations that can arise with first and second-generation ALK inhibitors.[3] It is an ATP-competitive inhibitor that targets the kinase domain of ALK and ROS1, preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4] This inhibition of oncogenic signaling leads to apoptosis and a reduction in tumor cell growth in cancers driven by ALK or ROS1 rearrangements.[5]

Signaling Pathway





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Caption: **Dirozalkib** inhibits ALK/ROS1 signaling pathways.



Quantitative Data Summary

The inhibitory activity of **Dirozalkib** against various cancer cell lines is summarized below. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.

Cell Line	Cancer Type	Target	IC50 (nM)	Reference
NCI-H3122	Non-Small Cell Lung Cancer	ALK Fusion	130.4	[6]
Karpas-299	Anaplastic Large Cell Lymphoma	ALK Fusion	0.71	[6]
NCI-H2228	Non-Small Cell Lung Cancer	ALK Fusion	15.11	[6]

Experimental Protocols Cell Proliferation Assay (MTS/MTT Assay)

This protocol determines the effect of **Dirozalkib** on the proliferation of cancer cells.

Materials:

- ALK or ROS1-positive cancer cell lines (e.g., NCI-H3122, Karpas-299)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Dirozalkib
- DMSO (vehicle control)
- 96-well clear-bottom plates
- MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader



Protocol Workflow:

Caption: Workflow for the cell proliferation assay.

Detailed Steps:

- Cell Seeding:
 - Culture ALK or ROS1-positive cells in their recommended complete medium.
 - Trypsinize and count the cells.
 - $\circ~$ Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of medium.
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Dirozalkib** in DMSO.
 - Perform serial dilutions of **Dirozalkib** in complete culture medium to achieve the desired final concentrations.
 - Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of **Dirozalkib**.
 - Include a vehicle control (DMSO) and a no-treatment control.
 - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
- MTS/MTT Assay:
 - Add 20 μL of MTS reagent to each well.[7]
 - Incubate the plate for 1-4 hours at 37°C.[7]
 - Measure the absorbance at 490 nm using a microplate reader.



- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Normalize the data to the vehicle control wells.
 - Plot the percentage of cell viability against the logarithm of the **Dirozalkib** concentration.
 - Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Western Blot Analysis of ALK/ROS1 Phosphorylation

This protocol is used to confirm that **Dirozalkib** inhibits the phosphorylation of ALK/ROS1 and its downstream signaling proteins.

Materials:

- ALK or ROS1-positive cancer cell lines
- Dirozalkib
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate



Protocol Workflow:

Caption: Western blot analysis workflow.

Detailed Steps:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **Dirozalkib** for a specified time (e.g., 2-6 hours).
 - Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[4]
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.[4]
 - Block the membrane with blocking buffer for 1 hour at room temperature.[4]
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again with TBST.
- Signal Detection and Analysis:
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - \circ Analyze the band intensities to determine the effect of **Dirozalkib** on the phosphorylation levels of the target proteins. Use a loading control like GAPDH or β -actin to normalize the data.

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